2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one
Overview
Description
2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with ethyl 2,2-diethoxyethylcyanoacetate, followed by hydrolysis and cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.
Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-diamino-5-formylpyrimidin-4(3H)-one or 2,6-diamino-5-carboxypyrimidin-4(3H)-one.
Reduction: Formation of 2,6-diamino-5-methylpyrimidin-4(3H)-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Mechanism of Action
The compound exerts its effects primarily through inhibition of enzymes involved in nucleotide synthesis. It binds to the active site of enzymes such as dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: Lacks the hydroxymethyl group but shares the core pyrimidine structure.
5-Methyl-2,6-diaminopyrimidin-4(3H)-one: Similar structure with a methyl group instead of a hydroxymethyl group.
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(3H)-one: Contains a diethoxyethyl group instead of a hydroxymethyl group.
Uniqueness
2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and potentially enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
2,4-diamino-5-(hydroxymethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h10H,1H2,(H5,6,7,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFXTFBCNSPNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(NC1=O)N)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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